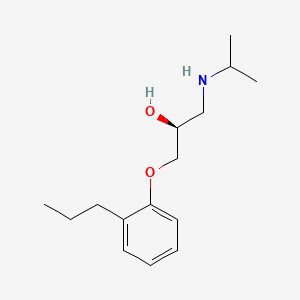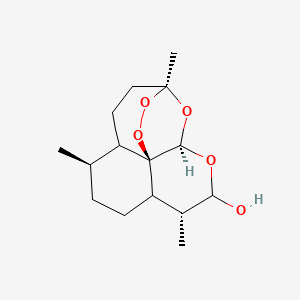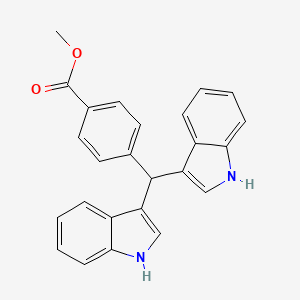
DIM-C-pPhCO2Me
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DIM-C-pPhCO2Me has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its role in modulating biological pathways and cellular processes.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Target of Action
DIM-C-pPhCO2Me primarily targets the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a transcription factor involved in various cellular processes, including inflammation, apoptosis, and carcinogenesis . This compound acts as an antagonist to NR4A1 .
Mode of Action
The compound interacts with NR4A1 and inhibits its function . This interaction leads to changes in the transcriptional activity of NR4A1, thereby affecting the expression of genes regulated by this transcription factor .
Biochemical Pathways
It is known that nr4a1 regulates several important cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . By antagonizing NR4A1, this compound likely affects these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound exhibits potent anticancer activity in various cancer cell types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It has been shown to decrease the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells . Additionally, it inhibits cell migration and reduces the multiplication and survival of cancer cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
DIM-C-pPhCO2Me plays a crucial role in biochemical reactions, particularly as an antagonist of the nuclear receptor 4A1 (NR4A1) . NR4A1 is a protein that in humans is encoded by the NR4A1 gene . As an antagonist, this compound can bind to NR4A1 and inhibit its activity .
Cellular Effects
This compound has been observed to display antineoplastic activity, meaning it inhibits the development of tumors . It has shown potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It decreases the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the migration of Rh30 and MDA-MB-231 cancer cells . Additionally, it prevents the action of the mechanistic target of rapamycin (mTOR), a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also stimulates the production of reactive oxygen species (ROS) in various cancer cell lines .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DIM-C-pPhCO2Me beinhaltet die Reaktion von Indolderivaten mit Benzaldehyderivaten unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol durchgeführt . Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad (≥98%) zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme, um die Reaktionsbedingungen präzise zu kontrollieren. Das Produkt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DIM-C-pPhCO2Me unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.
Biologie: Es wird hinsichtlich seiner Rolle bei der Modulation von biologischen Signalwegen und zellulären Prozessen untersucht.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den nuklearen Rezeptor 4A1 (NR4A1) antagonisiert. Diese Interaktion führt zur Inhibition der NR4A1-abhängigen Transaktivierung, was wiederum das Tumorwachstum hemmt und die Apoptose in Krebszellen induziert . Die Verbindung induziert auch die Produktion von reaktiven Sauerstoffspezies (ROS), die Stressgene aktiviert und den Mechanistischen Zielweg von Rapamycin (mTOR) inhibiert .
Vergleich Mit ähnlichen Verbindungen
DIM-C-pPhCO2Me ist einzigartig in seiner Fähigkeit, NR4A1 spezifisch anzusprechen. Ähnliche Verbindungen umfassen:
DIM-C-pPhOH: Diese Verbindung zielt ebenfalls auf NR4A1 ab, hat aber unterschiedliche Substituenten am Phenylring.
Cytosporon B: Eine Verbindung, die auf nukleare Rezeptoren zielt, jedoch mit einem anderen Wirkmechanismus.
Diese Verbindungen teilen einige biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und Wirkmechanismen, was die Einzigartigkeit von this compound in seiner spezifischen Zielansprache von NR4A1 unterstreicht .
Eigenschaften
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151358-48-4 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


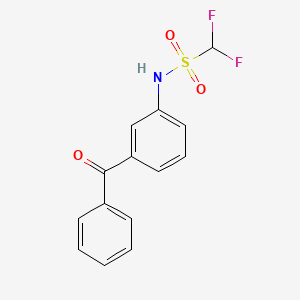
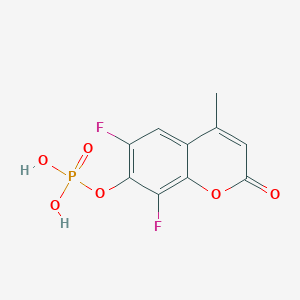
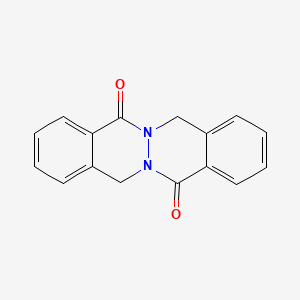

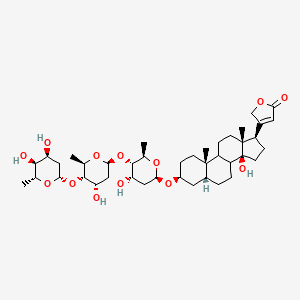

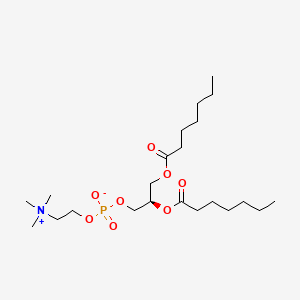

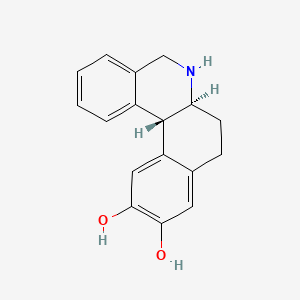
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

